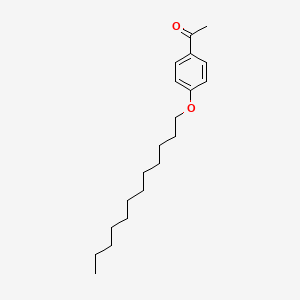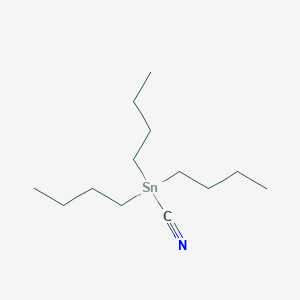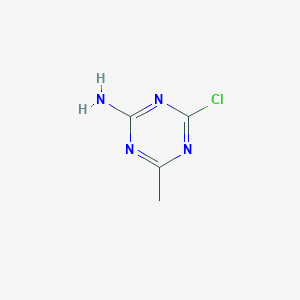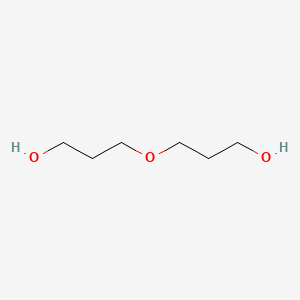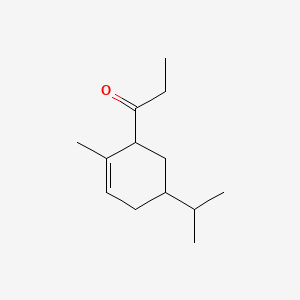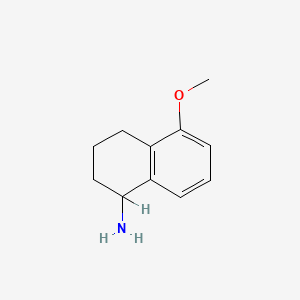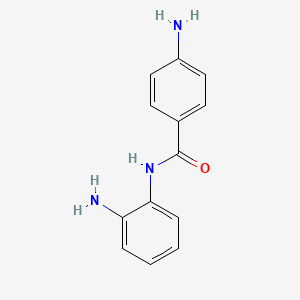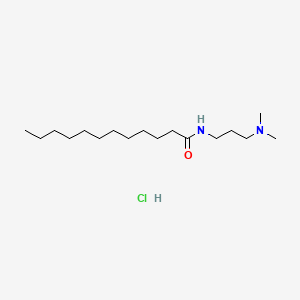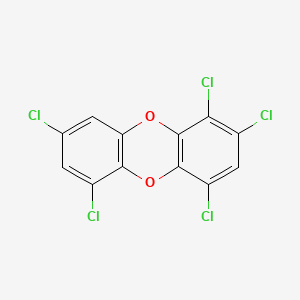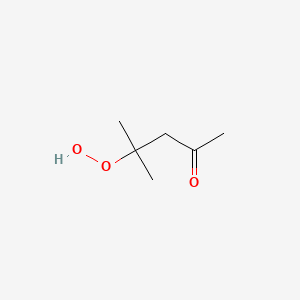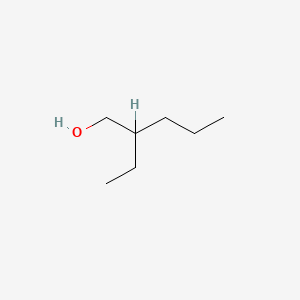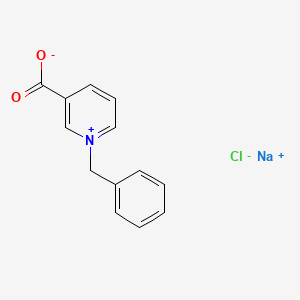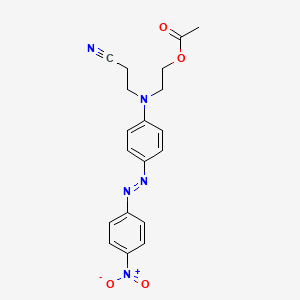
1,1,2,2-Tetraphenylethane
Vue d'ensemble
Description
1,1,2,2-Tetraphenylethane (TPE) is a highly conjugated organic compound that has gained significant attention in scientific research due to its unique properties. TPE is a colorless crystalline solid that is soluble in organic solvents such as benzene, toluene, and chloroform. TPE has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedicine.
Applications De Recherche Scientifique
Inclusion Complexes
- Scientific Field: Chemistry
- Application Summary: 1,1,2,2-Tetraphenylethane is used as a host molecule for various organic guests . It forms inclusion complexes with p-xylene .
- Methods of Application: The crystal structures of the 2:1 p-xylene inclusion complexes of the host molecules were studied . Each p-xylene molecule is surrounded by four phenyl groups of the two neighboring host molecules .
- Results: This inclusion phenomenon has been applied to the separation of isomers .
CO2 Capture
- Scientific Field: Materials Chemistry
- Application Summary: 1,1,2,2-Tetraphenylethane is used in the synthesis of hypercrosslinked microporous organic polymer networks for CO2 capture .
- Methods of Application: The polymer networks are synthesized via Friedel–Crafts alkylation of tetraphenylethylene (TPE) and/or 1,1,2,2-tetraphenylethane-1,2-diol (TPD) using a formaldehyde dimethyl acetal crosslinker promoted by anhydrous FeCl3 .
- Results: The polymer network with 100% TPE shows a high Brunauer–Emmet–Teller specific surface area up to 1980 m2 g−1 with a CO2 uptake ability of 3.63 mmol g−1 (1.0 bar and 273 K) .
Free Radical Polymerization
- Scientific Field: Polymer Chemistry
- Application Summary: 1,1,2,2-Tetraphenyl-1,2-ethanediol (TPED), a derivative of 1,1,2,2-Tetraphenylethane, is used as an active component of the initiation system in free radical polymerization .
- Methods of Application: TPED is used as a precursor to prepare 1-hydroxy-2-(p-tolylaminocarbonyloxy)-1,1,2,2-tetraphenylethane (HTTPE), a thermal iniferter for radical polymerization .
- Results: The use of TPED in the initiation system enhances the efficiency of the free radical polymerization process .
Propriétés
IUPAC Name |
1,2,2-triphenylethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGHUJBHQWALKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212552 | |
| Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetraphenylethane | |
CAS RN |
632-50-8 | |
| Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bibenzhydryl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-Tetraphenylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



